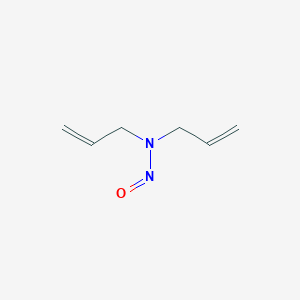
3-Methylquinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinoxaline-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a derivative of quinoxaline and is used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
3-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. In materials science, 3-Methylquinoxaline-2-carbonitrile has been used as a building block in the synthesis of novel polymers with unique properties. In organic synthesis, this compound has been used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 3-Methylquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
Studies have shown that 3-Methylquinoxaline-2-carbonitrile exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of this compound on humans are not well understood, and further studies are needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methylquinoxaline-2-carbonitrile in lab experiments is its ease of synthesis and availability. Additionally, this compound exhibits potent anticancer activity and can be used as a building block in the synthesis of various organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 3-Methylquinoxaline-2-carbonitrile. One direction is to further investigate its anticancer activity and potential use as a chemotherapeutic agent. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved properties.
Conclusion:
3-Methylquinoxaline-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methylquinoxaline-2-carbonitrile have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop novel derivatives with improved properties.
Synthesis Methods
The synthesis of 3-Methylquinoxaline-2-carbonitrile involves the condensation of 2-cyanoaniline with 2-chloro-3-methylquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, resulting in the formation of 3-Methylquinoxaline-2-carbonitrile in good yields.
properties
IUPAC Name |
3-methylquinoxaline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQBOVORAAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)




![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)






